Naphthalene, methylphenyl- Naphthalene, methylphenyl-
Brand Name: Vulcanchem
CAS No.: 97232-29-6
VCID: VC15961599
InChI: InChI=1S/C17H14/c1-13-11-12-14-7-5-6-10-16(14)17(13)15-8-3-2-4-9-15/h2-12H,1H3
SMILES:
Molecular Formula: C17H14
Molecular Weight: 218.29 g/mol

Naphthalene, methylphenyl-

CAS No.: 97232-29-6

Cat. No.: VC15961599

Molecular Formula: C17H14

Molecular Weight: 218.29 g/mol

* For research use only. Not for human or veterinary use.

Naphthalene, methylphenyl- - 97232-29-6

Specification

CAS No. 97232-29-6
Molecular Formula C17H14
Molecular Weight 218.29 g/mol
IUPAC Name 2-methyl-1-phenylnaphthalene
Standard InChI InChI=1S/C17H14/c1-13-11-12-14-7-5-6-10-16(14)17(13)15-8-3-2-4-9-15/h2-12H,1H3
Standard InChI Key AFNPKVCOEPJJLV-UHFFFAOYSA-N
Canonical SMILES CC1=C(C2=CC=CC=C2C=C1)C3=CC=CC=C3

Introduction

Chemical Identity and Structural Elucidation

IUPAC Nomenclature and Molecular Architecture

The term "naphthalene, methylphenyl-" encompasses derivatives where a methylphenyl group is covalently bonded to the naphthalene framework. The prototypical example, 1-[(4-methylphenyl)methyl]naphthalene, features a naphthalene system substituted at the 1-position with a 4-methylbenzyl group . Its molecular formula is C₁₈H₁₆, with a molecular mass of 232.32 g/mol . The compound's structure combines the planar aromaticity of naphthalene with the steric and electronic effects imparted by the para-methyl-substituted benzyl group, influencing its reactivity and intermolecular interactions.

Table 1: Key Molecular Descriptors of 1-[(4-Methylphenyl)methyl]naphthalene

PropertyValueSource
CAS RN20204-71-1
Molecular FormulaC₁₈H₁₆
Molecular Weight232.32 g/mol
Melting Point34°C
InChI KeyZYOFZKHSPZUMCN-UHFFFAOYSA-N

Spectroscopic Characterization

The structural confirmation of methylphenyl-naphthalenes relies on advanced spectroscopic techniques:

  • ¹H NMR: Resonances in the aromatic region (δ 6.8–8.2 ppm) correspond to naphthalene protons, while the methyl group on the benzyl substituent appears as a singlet near δ 2.3 ppm.

  • Mass Spectrometry: Electron ionization (EI-MS) typically yields a molecular ion peak at m/z 232, with fragmentation patterns indicative of benzylic cleavage .

Synthetic Methodologies

Conventional Synthesis Routes

The synthesis of 1-[(4-methylphenyl)methyl]naphthalene is achieved through Friedel-Crafts alkylation, where 4-methylbenzyl chloride reacts with naphthalene in the presence of Lewis acids like aluminum chloride (AlCl₃) . This electrophilic aromatic substitution proceeds via a carbocation intermediate, with the benzyl group preferentially attaching to the electron-rich 1-position of naphthalene.

Modern Catalytic Approaches

Recent advances employ palladium-catalyzed cross-coupling reactions to enhance regioselectivity. For instance, Suzuki-Miyaura coupling between 1-naphthylboronic acid and 4-methylbenzyl halides under inert atmospheres yields the target compound with >90% efficiency. This method minimizes byproducts and allows for scalability, making it preferable for industrial applications.

Representative Reaction Scheme:

C₁₀H₇B(OH)₂+CH₂C₆H₄CH₃-XPd(PPh₃)₄C₁₈H₁₆+Byproducts\text{C₁₀H₇B(OH)₂} + \text{CH₂C₆H₄CH₃-X} \xrightarrow{\text{Pd(PPh₃)₄}} \text{C₁₈H₁₆} + \text{Byproducts}

Physicochemical Properties

Thermal Stability and Phase Behavior

1-[(4-Methylphenyl)methyl]naphthalene exhibits a melting point of 34°C, significantly lower than parent naphthalene (80–82°C) due to disrupted crystal packing from the bulky benzyl substituent . Differential scanning calorimetry (DSC) reveals a glass transition temperature (T_g) near −15°C, suggesting utility in low-temperature polymer composites.

Solubility and Partitioning

The compound demonstrates moderate solubility in nonpolar solvents (e.g., toluene, dichloromethane) but limited aqueous solubility (<1 mg/L at 25°C), consistent with its log P value of ~5.2 . This lipophilicity enhances its permeation across biological membranes, a trait exploited in drug design.

Reactivity and Functionalization

Electrophilic Substitution

The electron-donating methyl group on the benzyl moiety activates the naphthalene ring toward electrophiles. Nitration with concentrated HNO₃/H₂SO₄ predominantly yields 4-nitro derivatives, while sulfonation produces water-soluble sulfonic acids at elevated temperatures.

Oxidation Pathways

Oxidizing agents like KMnO₄ in acidic conditions cleave the naphthalene ring, generating phthalic acid derivatives. Controlled oxidation with CrO₃ selectively targets benzylic positions, forming ketone functionalities without ring degradation .

Applications in Scientific Research

Pharmaceutical Intermediate

Methylphenyl-naphthalenes serve as precursors to non-steroidal anti-inflammatory drugs (NSAIDs). For example, hydrogenation of the naphthalene ring produces decalin derivatives with enhanced bioavailability.

Organic Electronics

The planar conjugated system facilitates π-π stacking in organic semiconductors. Thin films of 1-[(4-methylphenyl)methyl]naphthalene exhibit hole mobility values of 0.12 cm²/V·s, suitable for organic field-effect transistors (OFETs) .

Table 2: Comparative Electronic Properties

CompoundHole Mobility (cm²/V·s)Bandgap (eV)
1-[(4-Methylphenyl)methyl]naphthalene0.123.4
Pristine Naphthalene0.034.0

Biological Activity and Toxicology

Enzyme Inhibition Studies

In vitro assays demonstrate moderate inhibition of cytochrome P450 3A4 (IC₅₀ = 12 μM), suggesting potential drug-drug interaction risks. Molecular docking simulations reveal hydrophobic interactions between the methylphenyl group and the enzyme's active site .

Ecotoxicological Profile

The compound's persistence in aquatic systems (half-life >60 days) and bioaccumulation factor (BCF = 350) classify it as a PBT substance (persistent, bioaccumulative, toxic) under REACH guidelines .

Comparison with Structural Analogs

Chlorinated Derivatives

4-Chloro analogs (e.g., 4-chloro-N-[(4-methylphenyl)methyl]naphthalene-1-sulfonamide) exhibit enhanced antibacterial activity but reduced thermal stability compared to the parent compound. The electron-withdrawing chlorine atom increases polarity, improving water solubility by 15-fold.

Methoxy-Substituted Variants

2-Methoxy derivatives demonstrate red-shifted fluorescence (λ_em = 410 nm vs. 380 nm for non-methoxy analogs), making them suitable as blue-emitting materials in OLEDs.

Industrial Production and Purification

Large-scale synthesis employs continuous flow reactors with immobilized AlCl₃ catalysts, achieving throughputs of 50 kg/h. Post-synthesis purification via simulated moving bed chromatography (SMB) ensures >99.5% purity, critical for electronic applications .

Future Research Directions

Ongoing studies focus on:

  • Developing asymmetric catalytic systems for enantioselective synthesis of chiral naphthalene derivatives.

  • Engineering metal-organic frameworks (MOFs) incorporating methylphenyl-naphthalenes for gas storage.

  • Investigating photodynamic therapy applications using triplet-excited states generated upon visible light irradiation.

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